Cas no 51762-73-3 (1,4-Benzenedicarbonitrile, 2-(phenylthio)-)
51762-73-3 structure
Product Name:1,4-Benzenedicarbonitrile, 2-(phenylthio)-
CAS No:51762-73-3
MF:C14H8N2S
MW:236.291721343994
CID:361487
PubChem ID:10585900
Update Time:2025-04-19
1,4-Benzenedicarbonitrile, 2-(phenylthio)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenedicarbonitrile, 2-(phenylthio)-
- 2-phenylsulfanylbenzene-1,4-dicarbonitrile
- 51762-73-3
- DTXSID50442133
- SCHEMBL11630733
-
- Inchi: 1S/C14H8N2S/c15-9-11-6-7-12(10-16)14(8-11)17-13-4-2-1-3-5-13/h1-8H
- InChI Key: ZPRLMWFVDIKTNI-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C1C=C(C#N)C=CC=1C#N
Computed Properties
- Exact Mass: 236.04094
- Monoisotopic Mass: 236.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 72.9Ų
Experimental Properties
- PSA: 47.58
1,4-Benzenedicarbonitrile, 2-(phenylthio)- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
51762-73-3 (1,4-Benzenedicarbonitrile, 2-(phenylthio)-) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
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